Cas no 23539-10-8 (1,2-Ethanediamine, N-(2-aminoethyl)-N-(phenylmethyl)-)
23539-10-8 structure
Product Name:1,2-Ethanediamine, N-(2-aminoethyl)-N-(phenylmethyl)-
CAS No:23539-10-8
MF:C11H19N3
MW:193.288662195206
CID:1419193
PubChem ID:10081318
Update Time:2025-04-20
1,2-Ethanediamine, N-(2-aminoethyl)-N-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediamine, N-(2-aminoethyl)-N-(phenylmethyl)-
- N'-(2-aminoethyl)-N'-benzylethane-1,2-diamine
- AKOS012220525
- Benzylbis(2-aminoethyl)amine
- 23539-10-8
- 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)-
- SCHEMBL2346063
- DTXSID00435277
- N'-benzyldiethylenetriamine
- HYTBUPCXQWROAA-UHFFFAOYSA-N
- 4-benzyl-1,4,7-triazaheptane
- N1-(2-aminoethyl)-N1-benzylethane-1,2-diamine
-
- Inchi: 1S/C11H19N3/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,12-13H2
- InChI Key: HYTBUPCXQWROAA-UHFFFAOYSA-N
- SMILES: N(CCN)(CCN)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 193.15807
- Monoisotopic Mass: 193.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 55.3Ų
Experimental Properties
- PSA: 55.28
1,2-Ethanediamine, N-(2-aminoethyl)-N-(phenylmethyl)- Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
23539-10-8 (1,2-Ethanediamine, N-(2-aminoethyl)-N-(phenylmethyl)-) Related Products
- 620-40-6(Tribenzylamine)
- 4152-09-4(N-Benzylethylenediamine)
- 4788-37-8(N-Ethyl-N-methylbenzylamine)
- 14165-27-6(N,N'-dibenzylethylenediamine)
- 102-05-6(Dibemethine)
- 140-28-3(N,N'-Dibenzylethylenediamine)
- 772-54-3(N-Benzyldiethylamine-d4)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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